molecular formula C8H11NO5S2 B6322609 4-Methoxy-5-methylsulfamoyl-thiophene-3-carboxylic acid methyl ester, 95% CAS No. 2737207-45-1

4-Methoxy-5-methylsulfamoyl-thiophene-3-carboxylic acid methyl ester, 95%

Cat. No. B6322609
CAS RN: 2737207-45-1
M. Wt: 265.3 g/mol
InChI Key: DVNQJUAAVLFXMV-UHFFFAOYSA-N
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Description

4-Methoxy-5-methylsulfamoyl-thiophene-3-carboxylic acid methyl ester, 95% (4-MMS-T-3-CAME-95) is a small organic molecule that has been studied for its potential applications in synthetic organic chemistry, medicinal chemistry, and biochemistry. 4-MMS-T-3-CAME-95 is a member of the thiophene family and is composed of a sulfur-containing five-membered ring with a methyl ester group attached. It is a relatively stable and non-toxic molecule, with a boiling point of 110 °C and a melting point of 75 °C.

Mechanism of Action

The mechanism of action of 4-MMS-T-3-CAME-95 is not fully understood. However, it is known that the molecule can undergo a variety of chemical reactions, including condensation reactions, deprotonation reactions, and nucleophilic substitution reactions. Additionally, it is known to form a variety of complexes with other molecules, including proteins, carbohydrates, and lipids. These complexes are thought to be involved in the biological activity of the molecule.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-MMS-T-3-CAME-95 are not fully understood. However, it is known to be relatively non-toxic, with a low oral toxicity and no significant acute or chronic toxicity. Additionally, it has been studied for its potential anti-inflammatory, anti-cancer, and anti-bacterial activities.

Advantages and Limitations for Lab Experiments

The main advantage of using 4-MMS-T-3-CAME-95 in laboratory experiments is its relative stability and non-toxicity. Additionally, it is relatively inexpensive and easy to synthesize, making it an attractive option for laboratory use. However, it is important to note that the molecule is relatively small and can be difficult to purify, making it difficult to obtain pure samples for use in experiments.

Future Directions

The potential applications of 4-MMS-T-3-CAME-95 are still being explored. Possible future directions for research include further investigation into the biochemical and physiological effects of the molecule, as well as its potential applications in synthetic organic chemistry, medicinal chemistry, and biochemistry. Additionally, further research into the mechanism of action of the molecule could lead to the development of new compounds with potential medicinal applications. Finally, further investigation into the synthesis and purification of the molecule could lead to improved methods for producing pure samples for use in laboratory experiments.

Synthesis Methods

The synthesis of 4-MMS-T-3-CAME-95 is relatively straightforward. It is typically synthesized through a condensation reaction between 4-methoxy-5-methylthiophene-3-carboxylic acid and methyl ester. The reaction is typically carried out in a two-step process, with the first step involving the reaction of the acid with the methyl ester to form the corresponding methyl ester salt, and the second step involving the deprotonation of the salt to form the desired product. The reaction typically yields between 90-95% of the desired product, and can be further purified if necessary.

Scientific Research Applications

4-MMS-T-3-CAME-95 has been studied for its potential applications in synthetic organic chemistry, medicinal chemistry, and biochemistry. It has been used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and specialty chemicals. It has also been used as a starting material in the synthesis of a variety of heterocyclic compounds, such as thiophene derivatives, thiazoles, and thiophene-containing polymers. Additionally, it has been used in the synthesis of a variety of compounds with potential medicinal applications, such as anti-inflammatory agents, anti-cancer agents, and anti-bacterial agents.

properties

IUPAC Name

methyl 4-methoxy-5-(methylsulfamoyl)thiophene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO5S2/c1-9-16(11,12)8-6(13-2)5(4-15-8)7(10)14-3/h4,9H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVNQJUAAVLFXMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C1=C(C(=CS1)C(=O)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO5S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methoxy-5-methylsulfamoyl-thiophene-3-carboxylic acid methyl ester

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